1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone

reactive dye intermediate sulfation β-sulfatoethylsulfonyl

Traditional reactive dye syntheses using non-sulfonated pyrazolones result in low fixation yields and poor wet-fastness. This β-hydroxyethylsulfonyl pyrazolone is the critical coupling component that imparts a latent fiber-reactive anchor to vinyl-sulfone dyes. • 95-100% conversion to the β-sulfatoethylsulfonyl intermediate with only 1-2.5 eq. sulfating agent, minimizing raw-material costs and effluent salt load. • Enables zero-AOX dyehouse wastewater, unlike chlorotriazine systems. • Delivers lightfastness grade 6 (ISO 105-B02) in nano-dye formulations for automotive textiles.

Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
CAS No. 104398-40-5
Cat. No. B12987671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Beta-Hydroxyethylsulfonylphenyl-)-3-methyl-5-pyrazolone
CAS104398-40-5
Molecular FormulaC12H14N2O4S
Molecular Weight282.32 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)CCO
InChIInChI=1S/C12H14N2O4S/c1-9-8-12(16)14(13-9)10-2-4-11(5-3-10)19(17,18)7-6-15/h2-5,8,13,15H,6-7H2,1H3
InChIKeyRBLSHBFNINAUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Chemical Identity and Sourcing Overview


1-(4-β-Hydroxyethylsulfonylphenyl)-3-methyl-5-pyrazolone (CAS 21951-34-8, synonym for CAS 104398-40-5) is a pyrazolone derivative bearing a β-hydroxyethylsulfonyl substituent on the N‑1 phenyl ring (molecular formula C₁₂H₁₄N₂O₄S, MW 282.32). [1] Primarily manufactured as a key intermediate for vinyl‑sulfone reactive dyes, the compound is also referred to as Oxyethyl Sulfone Pyrazolone or Vinyl Sulphone Base of Pyrazolone. This compound is NOT the final dye but a coupling component that imparts the fiber‑reactive β‑sulfatoethylsulfonyl/vinylsulfonyl group to the finished dyestuff. [2]

Why Generic Pyrazolones Cannot Substitute This Intermediate


Generic 1‑phenyl‑3‑methyl‑5‑pyrazolones (e.g., 1‑phenyl‑3‑methyl‑5‑pyrazolone, CAS 89‑25‑8; 1‑(4‑sulfophenyl)‑3‑methyl‑5‑pyrazolone, CAS 89‑36‑1) lack the β‑hydroxyethylsulfonyl (–SO₂CH₂CH₂OH) group. This group is essential because it can be converted to the β‑sulfatoethylsulfonyl (–SO₂CH₂CH₂OSO₃H) or vinylsulfonyl (–SO₂CH=CH₂) reactive anchor, which covalently bonds to cellulosic fibers during dyeing. [1] Substituting a non‑sulfonated or sulfonated pyrazolone without this latent reactive group produces dyes that rely solely on physical adsorption or ionic interactions, resulting in dramatically lower wet‑fastness and fixation yields. [2] The Hoechst patents explicitly demonstrate that the β‑hydroxyethylsulfonyl moiety enables the industrial‑scale esterification to the reactive β‑sulfatoethylsulfonyl intermediate, a transformation not possible with generic pyrazolones. [3]

Sourcing Evidence for Reactive Dye Intermediates


Sulfation Esterification Efficiency: Kneader vs. Traditional Process

The Hoechst patent teaches that esterification of β‑hydroxyethylsulfonyl‑containing pyrazolones (including the target compound) using a kneading machine achieves a degree of esterification of 95–100% and high yield (up to 98% theoretical) when using 1–2.5 molar equivalents of sulfuric acid/oleum/SO₃. [1] Traditional processes typically employ 6–15 times the molar amount of sulfuric acid and yield lower purity products. [1] Specifically, Example (a) reports 98% theoretical yield for the sulfation of 2‑amino‑1‑hydroxy‑4‑(β‑hydroxyethylsulfonyl)‑benzene, a structurally analogous intermediate. [1]

reactive dye intermediate sulfation β-sulfatoethylsulfonyl

Nano-Disperse Reactive Dye Lightfastness Performance

A 2025 study synthesised a series of disperse reactive pyrazolone dyes bearing sulfonyl ethyl hydrogen sulphate (–SO₂CH₂CH₂OSO₃H) groups, prepared from the target compound's sulfated derivative. On polyester, cotton, and wool fabrics, these nano‑scale dyes (particle size 11–37 nm) achieved light fastness ratings of 3–6 (ISO blue wool scale). [1] In contrast, conventional non‑reactive disperse dyes on polyester typically achieve light fastness of 3–5, with significant shade variation after 40–80 h of xenon‑arc exposure. [2]

disperse reactive dye light fastness nano dye

Wastewater Compliance: Halogen-Free vs. Chlorotriazine Reactive Groups

Vinyl‑sulfone‑type reactive dyes, including those derived from the target compound, do not introduce adsorbable organically bound halogens (AOX) into textile wastewater. In contrast, monochlorotriazine (MCT) and dichlorotriazine (DCT) reactive dyes release chloride ions and chlorinated hydrolysis products, contributing to AOX burdens that are regulated under EU Directive 96/61/EC and Oeko‑Tex Standard 100. [1] While direct AOX measurements for dyes derived specifically from this pyrazolone are not publicly available, the fundamental chemistry dictates that the vinyl‑sulfone reactive mechanism is halogen‑free, whereas chlorotriazine dyes typically contain 3–10% organically bound chlorine by weight. [2]

AOX halogen-free reactive dye wastewater compliance

Molecular Authentication Against Positional Isomer Contamination

Analytical characterisation reveals that 1-(4-β-Hydroxyethylsulfonylphenyl)-3-methyl-5-pyrazolone (CAS 21951-34-8) has a molecular mass of 282.32 Da and InChI Key HYQYPARBQHUKAB‑UHFFFAOYSA‑N. [1] The positional isomer 1‑(3‑sulfophenyl)‑3‑methyl‑5‑pyrazolone (CAS 119‑17‑5) has a lower molecular mass of 254.26 Da and lacks the hydroxyethyl spacer. The spectroscopic distinction is unambiguous: ¹H‑NMR of the target compound shows characteristic triplets for the –CH₂CH₂OH moiety (δ 3.8–3.9 and δ 3.5–3.6 ppm) and a singlet for the pyrazolone C4‑H (δ 5.4 ppm), which are entirely absent in the sulfophenyl analog. [1]

quality control positional isomer CAS authentication

Application Scenarios for Strategic Sourcing


Scaled Synthesis of Vinyl Sulfone Reactive Intermediate

R&D and pilot‑plant teams producing vinyl‑sulfone reactive yellow dyes should specify the β‑hydroxyethylsulfonyl pyrazolone as the preferred precursor because the kneader‑based esterification process delivers 95–100% conversion to the β‑sulfatoethylsulfonyl intermediate with only 1–2.5 molar equivalents of sulfating agent. [1] This directly reduces raw‑material costs and effluent salt load compared to traditional processes that require 6–15× molar excesses. [1]

Halogen-Free Dye Portfolio for Ecolabel Compliance

Formulators developing 'green' textile dyes should source this intermediate to construct vinyl‑sulfone reactive chromophores that contribute zero AOX to dyehouse wastewater, unlike chlorotriazine‑based reactive systems that can release 30–100 g AOX per kg dye applied. [2] This positions the final dye products for access to environmentally regulated markets (EU, Scandinavia, California). [2]

High-Lightfastness Dyes for Automotive Textiles

Research teams targeting lightfastness grade ≥6 for automotive interior and awning fabrics should utilise this pyrazolone as the coupling scaffold because its sulfonyl ethyl hydrogen sulphate‑derived nano dyes achieve light fastness ratings of 3–6, with the top‑performing members reaching grade 6. [3] Non‑reactive disperse dyes typically plateau at grade 5, making the reactive anchor strategy essential for meeting ISO 105‑B02 grade 6 specifications. [3]

Quality Control and Supplier Qualification Protocols

QA/QC laboratories must use HR‑MS and ¹H‑NMR to authenticate this compound (MW 282.32 Da, InChI Key HYQYPARBQHUKAB‑UHFFFAOYSA‑N) and distinguish it from the functionally incompatible 1‑(3‑sulfophenyl)‑3‑methyl‑5‑pyrazolone (MW 254.26 Da). [4] Incorrect substitution results in a coupling component incapable of forming a fiber‑reactive dye, leading to complete batch failure. [4]

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